N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
Description
This compound (CAS 1013785-74-4) is a heterocyclic organic molecule featuring a 1,3,4-oxadiazole core linked to a 1,5-dimethylpyrazole moiety and a 2,3-dihydrobenzo[b][1,4]dioxine carboxamide group. Its molecular formula is C₁₆H₁₅N₅O₄, with a molecular weight of 341.32 g/mol . The dimethylpyrazole group may influence solubility and target binding.
Properties
IUPAC Name |
N-[5-(1,5-dimethylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O4/c1-9-7-10(20-21(9)2)15-18-19-16(25-15)17-14(22)13-8-23-11-5-3-4-6-12(11)24-13/h3-7,13H,8H2,1-2H3,(H,17,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMDRKTMQOSXKML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C2=NN=C(O2)NC(=O)C3COC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potentials, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound is characterized by the following structural components:
- Pyrazole moiety : Known for its role in various biological activities.
- Oxadiazole ring : Enhances pharmacological properties and contributes to the compound's bioactivity.
- Dihydrobenzo[b][1,4]dioxine structure : Imparts stability and may influence the compound's interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C15H16N4O3 |
| Molecular Weight | 284.31 g/mol |
| CAS Number | Not available |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 5 |
| Rotatable Bond Count | 5 |
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit promising anticancer properties. The mechanism of action often involves the inhibition of specific signaling pathways crucial for cancer cell proliferation.
Case Studies
- In vitro studies : A study demonstrated that pyrazole derivatives showed significant antiproliferative effects against various cancer cell lines, including breast and lung cancer cells. The mechanism involved the induction of apoptosis through mitochondrial pathways .
- In vivo studies : Animal models treated with similar compounds exhibited reduced tumor growth rates compared to control groups. These findings suggest that the compound may influence tumor microenvironment interactions .
Antiviral Properties
Some derivatives of pyrazole and oxadiazole have shown antiviral activity against viral infections by inhibiting viral replication and enhancing immune responses. The specific mechanisms are still under investigation but may involve modulation of host cell pathways .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the pyrazole or oxadiazole rings can significantly impact their efficacy and selectivity against target cells.
Key Findings
- Substitution patterns : Variations in substituents on the pyrazole ring have been correlated with increased potency against cancer cell lines.
- Linker modifications : Altering the linker between the oxadiazole and benzo[dioxine] structures can enhance solubility and bioavailability, crucial for therapeutic applications .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and physicochemical differences between the target compound and analogous derivatives:
Key Observations:
Oxadiazole vs. Isoxazole/Thiazole Cores : The target compound’s 1,3,4-oxadiazole ring (vs. dihydroisoxazole in or thiazole in ) provides distinct electronic properties. Oxadiazoles are more electron-deficient, favoring interactions with electron-rich biological targets like kinases .
Substituent Effects: The dimethylpyrazole group in the target compound (vs.
Linker Flexibility : The absence of an ethyl linker (cf. ) in the target compound reduces conformational freedom, possibly enhancing binding affinity through pre-organization.
Molecular Weight : The target compound’s lower molecular weight (341 vs. 435–475 g/mol in analogs) suggests favorable pharmacokinetics, including oral bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
